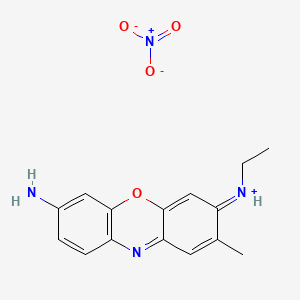
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting with an appropriate aromatic amine and a carbonyl compound to form the quinazoline core.
Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.
Amidation: Coupling with 3,4-dichloro-phenylamine to form the final amide product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated quinazolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-quinazoline-6-sulfonic acid (phenyl)-amide: Lacks the dichloro substitution.
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-amide: Contains only one chlorine atom.
2,4-Diamino-quinazoline-6-sulfonic acid (4-chloro-phenyl)-amide: Chlorine substitution at a different position.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is unique due to the presence of two chlorine atoms on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.
Propiedades
Número CAS |
92144-28-0 |
|---|---|
Fórmula molecular |
C14H11Cl2N5O2S |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
2,4-diamino-N-(3,4-dichlorophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-10-3-1-7(5-11(10)16)21-24(22,23)8-2-4-12-9(6-8)13(17)20-14(18)19-12/h1-6,21H,(H4,17,18,19,20) |
Clave InChI |
HHWIWTYLCSYMPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


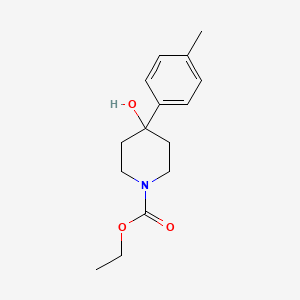
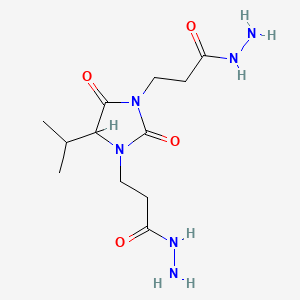

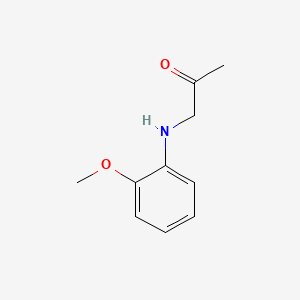
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
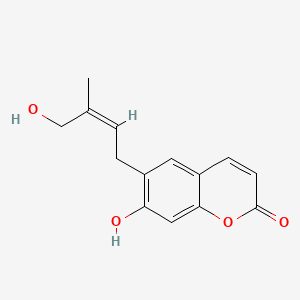
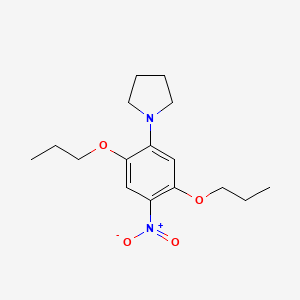
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
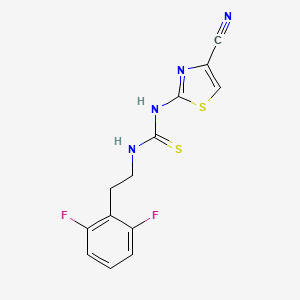

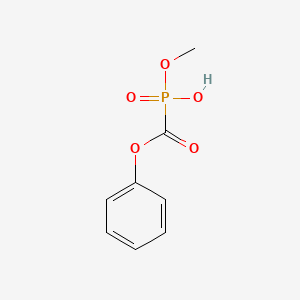
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

